molecular formula C21H18N4O6S B2613243 1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide CAS No. 1111993-07-7

1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide

Cat. No. B2613243
M. Wt: 454.46
InChI Key: GCHXLHBFWJPHQP-UHFFFAOYSA-N
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Description

The compound “1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide” is a complex organic molecule that contains an indole ring, a piperidine ring, and an amide group . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which is a six-membered ring with one nitrogen atom. The amide group (-CONH2) is a type of functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and piperidine rings, along with the amide group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole compounds are known to undergo electrophilic substitution reactions, especially at the C3 position . Piperidine can act as a base, and amides can undergo hydrolysis, among other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the presence of polar groups, the overall shape and size of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Allosteric Modulation in Cannabinoid Receptors

1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been investigated for its role as an allosteric modulator in cannabinoid type 1 receptors (CB1). Structural modifications in similar compounds have shown significant impacts on binding affinity and cooperativity, indicating potential for development as therapeutic agents targeting the CB1 receptor (Khurana et al., 2014).

Aminocarbonylation of Alkoxycarbonylpiperidines

Research has explored the use of alkoxycarbonylpiperidines, similar to 1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide, in the aminocarbonylation of iodobenzene and iodoalkenes. These studies offer insights into the reactivity and potential applications of these compounds in synthetic chemistry (Takács et al., 2014).

Carboxylation, Ethoxycarbonylation, and Carbamoylation

Studies involving the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, which are structurally related to this compound, provide a deeper understanding of the chemical properties and potential industrial applications of these types of compounds (Nemoto et al., 2016).

Antiviral Activity Against HIV

Indole-2-carboxamides, sharing a structural resemblance, have been studied for their activity as inhibitors of HIV-1 reverse transcriptase. These studies suggest potential applications of similar compounds in the development of antiviral drugs (Font et al., 1995).

Anti-Acetylcholinesterase Activity

Related piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating the potential therapeutic applications of similar compounds in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve further testing of its biological activity, potential side effects, and effectiveness compared to existing treatments .

properties

IUPAC Name

6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O6S/c1-25-20(26)13-7-16-17(30-10-29-16)8-14(13)22-21(25)32-9-18-23-19(24-31-18)12-5-4-11(27-2)6-15(12)28-3/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXLHBFWJPHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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